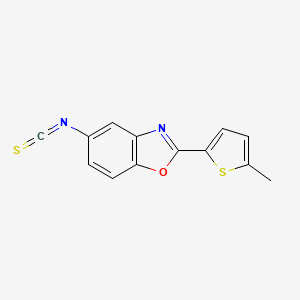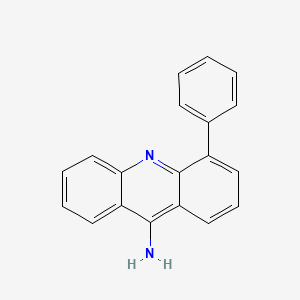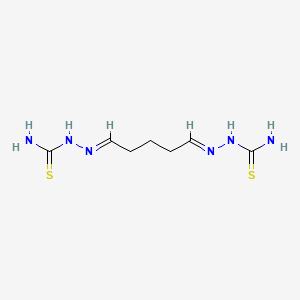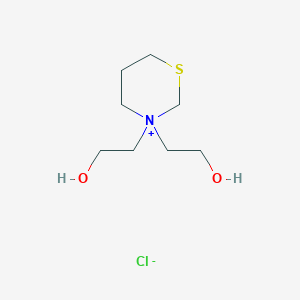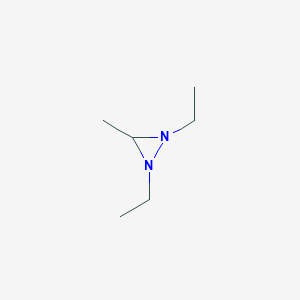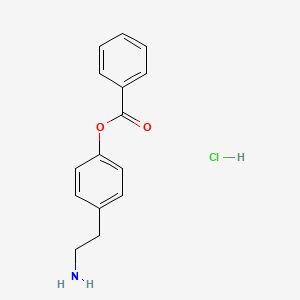
Benzoic acid, (2-aminoethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, (2-aminoethyl)phenyl ester: is an organic compound that belongs to the class of esters It is derived from benzoic acid and (2-aminoethyl)phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, (2-aminoethyl)phenyl ester typically involves the esterification of benzoic acid with (2-aminoethyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as concentrated sulfuric acid, which acts as a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, (2-aminoethyl)phenyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce different amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, (2-aminoethyl)phenyl ester is used as a reagent in organic synthesis to create various complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of benzoic acid, (2-aminoethyl)phenyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Benzoic acid, phenyl ester
- Benzoic acid, 2-phenylethyl ester
- Benzoic acid, 2-chloro-, phenyl ester
Comparison: Benzoic acid, (2-aminoethyl)phenyl ester is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
37567-31-0 |
|---|---|
Formule moléculaire |
C15H16ClNO2 |
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)phenyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-11-10-12-6-8-14(9-7-12)18-15(17)13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H |
Clé InChI |
BBXMCJFODDDTOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


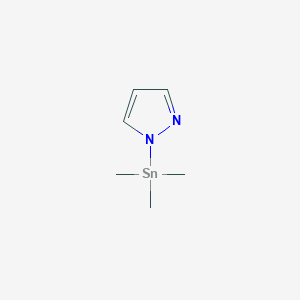
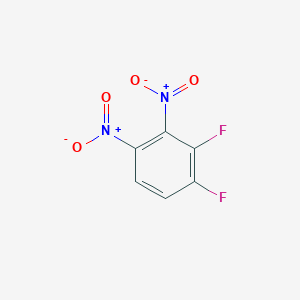
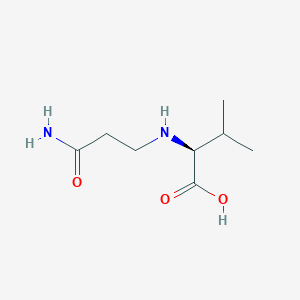
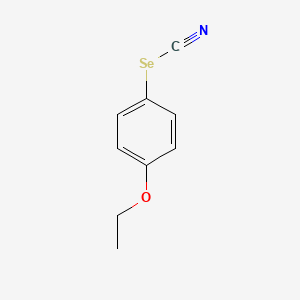
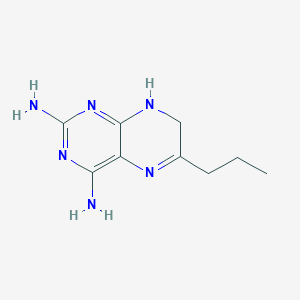
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
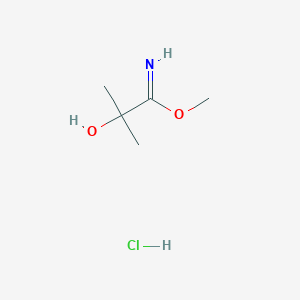
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
